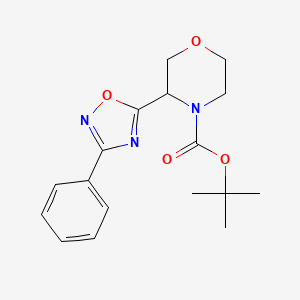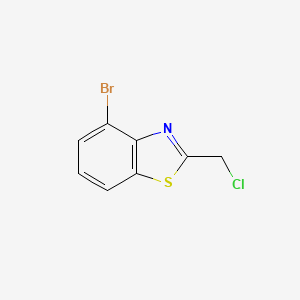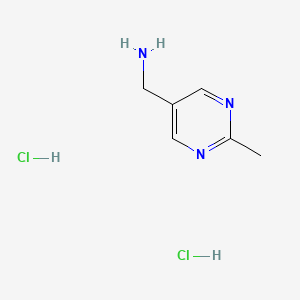
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine (NBMNP) is a heterocyclic compound that has been studied extensively for its wide range of applications in organic synthesis and medicinal chemistry. NBMNP is a nitro-substituted pyridine derivative that is structurally similar to many other heterocyclic compounds. It has a wide range of biological activities, including anticoagulant, antifungal, anti-inflammatory, and anti-cancer effects. NBMNP has been extensively studied for its potential applications in the fields of medicinal chemistry and organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine exerts its biological activity by modulating the activity of various enzymes and proteins. For example, N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess a wide range of biochemical and physiological effects. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess anticoagulant, antifungal, anti-inflammatory, and anti-cancer properties. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has also been found to possess antioxidant and neuroprotective effects. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess anti-apoptotic properties, which may be beneficial in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has a number of advantages and limitations for laboratory experiments. One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is its relatively low cost and availability. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is also relatively easy to synthesize in a laboratory setting. However, N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is sensitive to light and air, and must be stored in a cool, dark place. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is a hazardous compound and must be handled with caution.
Direcciones Futuras
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has a wide range of potential applications in the fields of medicinal chemistry and organic synthesis. Future research should focus on the development of novel synthetic methods for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine and its derivatives. Additionally, further research should focus on the development of new pharmaceutical compounds based on N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine. Furthermore, future research should focus on the elucidation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine and its derivatives. Finally, further research should focus on the development of new uses for N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine, such as its potential use in the treatment of various diseases.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is typically synthesized through a two-step reaction involving a nitration reaction of 1,3-benzodioxole with nitric acid, followed by a reduction reaction of the nitro group to a nitroethyl group. The nitroethyl group is then coupled with 3-nitropyridine to form N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been extensively studied for its potential applications in the fields of medicinal chemistry and organic synthesis. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess anticoagulant, antifungal, anti-inflammatory, and anti-cancer properties. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has also been studied for its potential applications in the synthesis of various pharmaceutical compounds. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been used as a starting material in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-16(18)10-2-1-5-14-13(10)15-7-9-3-4-11-12(6-9)20-8-19-11/h1-6H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRNRYQIRXIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(C=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429381 |
Source


|
| Record name | T5632807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61963-71-1 |
Source


|
| Record name | T5632807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)
![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)
![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)





